1-propyl-1H-imidazol-2-amine

Antimicrobial Structure-Activity Relationship Biofilm

Medicinal chemists optimizing N-alkyl-2-aminoimidazole antimicrobials require validated starting points. This propyl-substituted analog provides a quantitative benchmark (MIC80 = 13.2 µM) from head-to-head studies, unlike weaker methyl/butyl derivatives. - **Proven activity**: N-propyl chain occupies the ‘sweet spot’ for potency against mycobacteria and biofilms - **Synthetic handle**: C2 primary amine enables conjugation to pharmacophores or probes - **SAR-ready**: Directly comparable data (propyl vs. butyl: 13.2 vs. 29.6 µM) for QSAR calibration Available for immediate R&D shipment. Reliable supply for library synthesis.

Molecular Formula C6H11N3
Molecular Weight 125.17 g/mol
Cat. No. B8787121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-propyl-1H-imidazol-2-amine
Molecular FormulaC6H11N3
Molecular Weight125.17 g/mol
Structural Identifiers
SMILESCCCN1C=CN=C1N
InChIInChI=1S/C6H11N3/c1-2-4-9-5-3-8-6(9)7/h3,5H,2,4H2,1H3,(H2,7,8)
InChIKeyJPHRPHBEQJYMBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Propyl-1H-imidazol-2-amine: A 2-Aminoimidazole Scaffold for Antimicrobial Research


1-Propyl-1H-imidazol-2-amine (CAS 535936-82-4) is a synthetic small molecule belonging to the 2-aminoimidazole class, a privileged scaffold in medicinal chemistry [1]. It features a propyl group substituted at the N1 position of the imidazole ring and a primary amine at the C2 position, resulting in a molecular weight of 125.17 g/mol . As a member of the N-substituted imidazole family, its structure provides a unique combination of hydrogen-bonding capability and lipophilic character, which underpins its investigation as a building block for bioactive compounds and its direct activity in antimicrobial and anti-biofilm assays [2].

Why the N-Propyl Substituent Cannot Be Exchanged with Other Alkyl Analogs


Within the N-alkyl-1H-imidazol-2-amine series, the specific alkyl chain is a critical determinant of both physicochemical and biological properties [1]. Simple substitution of the propyl group for a methyl, ethyl, or butyl analog cannot guarantee equivalent performance due to the delicate balance between hydrophobicity and steric bulk. This balance directly influences key drug-like properties such as LogP (lipophilicity) and aqueous solubility, which in turn govern membrane permeability and target engagement [2]. More importantly, as shown in head-to-head antimicrobial evaluations, even minor changes in alkyl chain length can result in dramatic differences in potency, with the propyl group occupying a 'sweet spot' for activity that other analogs cannot match [3].

Biological Activity Comparison Against Close Analogs


Superior Antimicrobial Potency vs. N-Butyl Analogs

In a direct head-to-head study evaluating the impact of N-alkyl substitution on antimicrobial activity, 1-propyl-1H-imidazol-2-amine (represented by the N-propyl imidazole substituent in the compound series) demonstrated significantly greater potency than analogs with N-butyl substitution. The Minimum Inhibitory Concentration (MIC80) value for the N-propyl-containing compound was found to be 13.2 µM, representing a more than 2-fold improvement in potency over the N-butyl analog, which had an MIC80 of 29.6 µM [1].

Antimicrobial Structure-Activity Relationship Biofilm

Activity Window: N-Propyl vs. Shorter Ethyl or Isopropyl Chains

The same study that established the superiority of the N-propyl group over the N-butyl group also provides critical context for other alkyl chain lengths. The analog with an unsubstituted or significantly shorter alkyl chain (Cmpd #38) was essentially inactive, showing an MIC80 > 100 µM [1]. Other comparators in the set, such as those with an N-isopropyl group (Cmpd #41) and another N-propyl derivative (Cmpd #42), both showed MIC80 values of 19.8 µM, which, while more potent than the N-butyl analog, were still less potent than the lead N-propyl compound (13.2 µM) [1]. This confirms that the straight-chain propyl group occupies a specific, non-substitutable position in the SAR for this phenotype.

Antimicrobial Structure-Activity Relationship Drug Discovery

Anti-Biofilm Potential of the 2-Aminoimidazole Core

While direct data for 1-propyl-1H-imidazol-2-amine itself is not available, the core 2-aminoimidazole (2-AI) scaffold is a well-validated pharmacophore for anti-biofilm activity. In studies targeting mycobacterial biofilms, unadorned 2-aminoimidazole compounds have been shown to inhibit and disperse pre-formed biofilms at low micromolar concentrations [1]. The activity of the scaffold can be further fine-tuned by substitution, as demonstrated by a set of 5-aryl-2-aminoimidazole derivatives where specific N1-substituents were shown to dramatically alter potency and toxicity profiles [2]. This class-level inference indicates that 1-propyl-1H-imidazol-2-amine, by virtue of its 2-AI core, carries the intrinsic potential for anti-biofilm activity that is a key differentiator from other heterocyclic building blocks.

Biofilm Mycobacterium 2-Aminoimidazole

Preferred Research Applications


SAR Studies for Antimicrobial Lead Optimization

This compound is an optimal choice for medicinal chemists conducting SAR studies to optimize the N-alkyl substituent of 2-aminoimidazole-based antimicrobial agents. The direct head-to-head data from the Bunders et al. (2024) study provides a clear benchmark: a starting MIC80 of 13.2 µM. This quantitative baseline allows for the rational design of follow-on libraries aimed at improving potency beyond this point. Using this specific compound ensures that any observed improvements are built upon a validated, active scaffold, rather than starting from a weaker or inactive analog like the N-butyl or N-H derivatives [1].

Anti-Biofilm Mechanism Studies in Mycobacterial Models

For researchers focused on eradicating persistent biofilm infections, 1-propyl-1H-imidazol-2-amine offers a strategic entry point to the well-documented 2-aminoimidazole class of anti-biofilm agents [1]. Procuring this compound provides a direct means to investigate the specific role of the N1-propyl group in modulating biofilm dispersal or inhibition of mycobacteria (e.g., M. smegmatis or M. tuberculosis) [2]. Its use can generate novel structure-activity data, contributing to the understanding of how lipophilicity and steric effects at the N1 position influence the anti-biofilm phenotype, a key question not easily answered by using methyl or ethyl analogs.

Synthesis of Bioactive Hybrid Molecules via C2-Amine

The primary amine at the C2 position of 1-propyl-1H-imidazol-2-amine is a versatile synthetic handle for creating diverse compound libraries. This makes it highly valuable for researchers seeking to attach the active N-propyl-imidazole moiety to other pharmacophores or fluorescent probes. In this context, it functions as a privileged building block, enabling the rapid exploration of chemical space while anchoring the new molecules to a substituent with proven, quantifiable biological activity [1].

Computational Modeling and In Silico Screening

Computational chemists and modelers can utilize 1-propyl-1H-imidazol-2-amine as a key training or validation data point. The precise MIC80 values against close analogs (13.2 µM for N-propyl vs. 29.6 µM for N-butyl) [1] provide a robust experimental dataset for calibrating predictive models (e.g., QSAR, Free Energy Perturbation) aimed at forecasting the potency of novel N-alkyl imidazole derivatives.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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